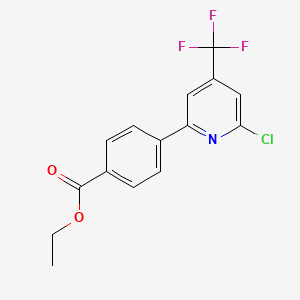

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester

Overview

Description

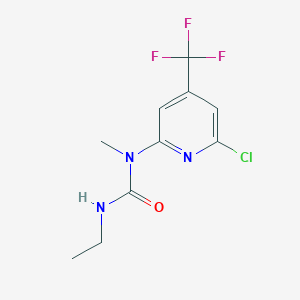

The compound "6-Chloro-4-(trifluoromethyl)pyridin-2-amine" seems to be related to your query. It has a molecular formula of C6H4ClF3N2 and a molecular weight of 196.56 . Another related compound is “[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester” with a molecular formula of C10H10ClF3N2O2 and a molecular weight of 282.65 .

Molecular Structure Analysis

The molecular structure of “[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester” is represented by the molecular formula C10H10ClF3N2O2 .Physical And Chemical Properties Analysis

The compound “6-Chloro-4-(trifluoromethyl)pyridin-2-amine” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -5.83 cm/s .Scientific Research Applications

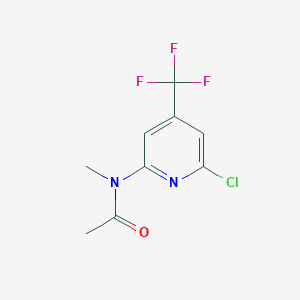

Chemical Reactions and Synthesis

The compound shows potential in chemical reactions, particularly in the formation of ethyl esters of nicotinic acids when reacted with certain ketones, as seen in the interaction of 3-chloro-2-halo-1-propenyl ketones with β-aminocrotonic acid ethyl ester (Gadzhili et al., 2005). Additionally, its derivatives are involved in the synthesis of metal-organic frameworks and complexes, which exhibit unique properties such as solvatochromism and phase transformations (Mehlana et al., 2012).

Material Science and Structural Analysis

The compound and its derivatives have been used in material science, particularly in understanding the packing structure of thiophene derivatives. The solid-state structures of these substances, such as 4-thiophen-3-yl-pyridine-2,6-dicarboxylic acid diethyl ester, are analyzed in terms of intermolecular forces, functional group effects, and π−π interactions between aromatic rings (Bettencourt‐Dias et al., 2005).

Crystallography and Structural Determination

In crystallography, derivatives of the compound are used to obtain X-ray powder diffraction data, essential for determining the structure of complex molecules like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, a crucial intermediate in synthesizing anticoagulants (Wang et al., 2017).

Safety And Hazards

properties

IUPAC Name |

ethyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO2/c1-2-22-14(21)10-5-3-9(4-6-10)12-7-11(15(17,18)19)8-13(16)20-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAOGTTUJNKXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine](/img/structure/B1401703.png)

![[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401704.png)

![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401706.png)

![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401713.png)

![[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401714.png)

![[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B1401716.png)

![Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401718.png)